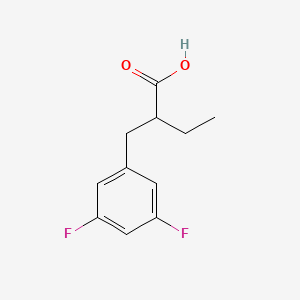

2-(3,5-Difluorobenzyl)butanoic acid

Description

2-(3,5-Difluorobenzyl)butanoic acid is a fluorinated carboxylic acid derivative characterized by a butanoic acid backbone substituted with a 3,5-difluorobenzyl group. The presence of fluorine atoms at the 3 and 5 positions of the benzyl ring enhances its lipophilicity and metabolic stability, making it a candidate for applications in agrochemical and pharmaceutical research.

Properties

IUPAC Name |

2-[(3,5-difluorophenyl)methyl]butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2O2/c1-2-8(11(14)15)3-7-4-9(12)6-10(13)5-7/h4-6,8H,2-3H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICMIKAIOIXWNIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=CC(=CC(=C1)F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Difluorobenzyl)butanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with 3,5-difluorobenzyl bromide and butanoic acid.

Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent such as tetrahydrofuran (THF). A base, such as sodium hydride (NaH), is used to deprotonate the butanoic acid, facilitating the nucleophilic substitution reaction with 3,5-difluorobenzyl bromide.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Difluorobenzyl)butanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The fluorine atoms on the benzyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atoms.

Major Products

Oxidation: Formation of 2-(3,5-Difluorobenzyl)butanone or this compound derivatives.

Reduction: Formation of 2-(3,5-Difluorobenzyl)butanol.

Substitution: Formation of various substituted benzyl butanoic acids depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

The compound has been investigated for its potential as a pharmaceutical agent. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug development. Research indicates that derivatives of butanoic acid can exhibit anti-inflammatory and analgesic properties, which may be relevant for conditions such as arthritis or chronic pain syndromes .

Case Study: Inhibitors of Soluble Epoxide Hydrolase (sEH)

A notable application of 2-(3,5-difluorobenzyl)butanoic acid is in the design of inhibitors for soluble epoxide hydrolase (sEH), an enzyme implicated in various pathophysiological processes. Inhibitors derived from similar structures have shown promise in modulating sEH activity, thereby influencing metabolic pathways associated with pain and inflammation . The discovery of effective sEH inhibitors has been facilitated by understanding structure-activity relationships (SAR) that guide modifications to enhance potency and selectivity.

Organic Synthesis

Building Block for Synthesis

This compound serves as a versatile building block in organic synthesis. Its difluorobenzyl moiety allows for further functionalization, enabling the creation of complex molecules with desired properties. This compound can be utilized in the synthesis of pharmaceuticals and agrochemicals where fluorinated groups are known to enhance biological activity and metabolic stability.

Synthetic Methodologies

Research has focused on developing efficient synthetic routes to obtain this compound. For instance, methodologies involving nucleophilic substitutions or coupling reactions have been explored to streamline the synthesis process while maintaining high yields and purity . The ability to produce this compound efficiently is crucial for its application in larger-scale pharmaceutical production.

In Vitro Studies

Biological evaluations have indicated that derivatives of this compound possess various biological activities, including anti-cancer effects and modulation of metabolic pathways. In vitro studies have demonstrated its potential to inhibit certain cancer cell lines, suggesting a pathway for further development as an anti-cancer agent .

In Vivo Applications

The transition from in vitro to in vivo studies is critical for assessing the therapeutic potential of this compound. Preliminary studies have shown promising results in animal models, indicating that this compound could influence physiological responses relevant to disease states .

Data Tables

Mechanism of Action

The mechanism of action of 2-(3,5-Difluorobenzyl)butanoic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets, leading to improved efficacy in its intended application.

Comparison with Similar Compounds

Substituent Positioning and Chain Length

The compound’s 3,5-difluorobenzyl group distinguishes it from other fluorinated carboxylic acids. Key comparisons include:

Structural Insights :

- Fluorine vs. Chlorine : The 3,5-difluoro substitution may reduce phytotoxicity compared to chlorinated analogs (e.g., 2,4-DB), as fluorine’s smaller atomic radius and lower electronegativity alter receptor binding .

- Chain Length: The butanoic acid chain in this compound may improve systemic mobility in plants compared to shorter-chain acetic acid derivatives (e.g., 2,4-D) .

Physicochemical Properties

Limited data exist for the target compound, but inferences can be drawn:

- Lipophilicity: The 3,5-difluorobenzyl group likely increases logP compared to non-fluorinated analogs, enhancing membrane permeability.

- Acidity: The butanoic acid moiety (pKa ~4.8) is less acidic than benzoic acid derivatives (pKa ~2.8–3.0), affecting ionization and bioavailability.

Biological Activity

2-(3,5-Difluorobenzyl)butanoic acid is an organic compound characterized by a butanoic acid backbone with a 3,5-difluorophenyl substituent. Its molecular formula is , and it features a carboxylic acid group (-COOH) attached to the butane chain. The unique fluorination pattern at the 3 and 5 positions of the phenyl ring significantly influences its chemical reactivity and biological activity. This article reviews the biological activities associated with this compound, focusing on its pharmacological implications, mechanisms of action, and potential therapeutic applications.

The compound's structure can be represented as follows:

Research indicates that this compound may interact with specific molecular targets in biological systems. It is believed to influence metabolic pathways or enzyme activities, particularly through the modulation of receptors or enzymes involved in inflammatory processes.

Key Mechanisms:

- Enzyme Inhibition : Studies have shown that the compound can inhibit certain enzymes, which may contribute to its anti-inflammatory effects. For instance, modifications to the compound's structure have been linked to enhanced inhibition of reverse transcriptase (RT) polymerase and RNase H activities, suggesting a potential role in antiviral therapies .

- Receptor Modulation : The compound may act as an antagonist or modulator of specific receptors involved in inflammatory responses, potentially leading to reduced eosinophil trafficking in allergic conditions .

Biological Activity

The biological activity of this compound has been evaluated through various studies, revealing its potential therapeutic applications:

Case Studies

- Antiviral Activity : A study reported that derivatives of butanoic acid exhibited significant inhibition of viral replication through enzyme modulation. The specific modification of the benzyl group in this compound was found to enhance this activity compared to unmodified compounds .

- Inflammation Reduction : Another research highlighted the compound's ability to modulate immune responses in models of allergic inflammation. The study demonstrated that treatment with this compound resulted in decreased eosinophil recruitment and reduced levels of pro-inflammatory cytokines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.